tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
Description
This compound belongs to the imidazo-imidazole class of bicyclic heterocycles, characterized by a fused five-membered ring system. The tert-butyl carbamate group at the 1-position serves as a protective group, enhancing stability during synthetic manipulations. The 5-bromo substituent introduces electronic and steric effects, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) in pharmaceutical and agrochemical synthesis .
Key properties include:
- Molecular formula: C₁₁H₁₄BrN₃O₂
- Molecular weight: 316.16 g/mol
- Functional groups: Bromo (electron-withdrawing), tert-butyl carbamate (bulky protecting group).
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroimidazo[1,2-a]imidazole-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-7(11)6-12-8(13)14/h6H,4-5H2,1-3H3 |
InChI Key |
SMZFFUCVLVCALV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=NC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromoacetophenone and tert-butyl carbamate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction, where tert-butyl carbamate reacts with 2-bromoacetophenone.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the imidazo[1,2-a]imidazole ring system.
Bromination: The final step involves the bromination of the imidazo[1,2-a]imidazole ring to introduce the bromine atom at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substituted Imidazoles: Depending on the nucleophile used, various substituted imidazoles can be synthesized.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties.
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares structural analogs based on substituents, synthesis, and applications:
Key Observations :
Physicochemical and Spectroscopic Properties
- Solubility: The bromo substituent reduces aqueous solubility compared to amino- or hydroxyl-bearing analogs. For instance, QD-2409’s amino group enhances solubility in polar solvents .
- Spectroscopy :
Biological Activity
tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique imidazole ring system, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 288.14 g/mol. Its structural features include bromine substitution at the 5-position and a tert-butyl ester group at the carboxylic acid position.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Table 1: Antimicrobial Efficacy of Imidazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| tert-butyl imidazole derivative | S. aureus | 16 µg/mL |
| tert-butyl imidazole derivative | C. albicans | 64 µg/mL |
Anticancer Activity
Research has also indicated that imidazole derivatives can act as potential anticancer agents. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: In vitro Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate cytotoxicity.
Structure-Activity Relationships (SAR)
The SAR studies suggest that the presence of the bromine atom at the 5-position significantly enhances the biological activity of the compound. Modifications in the alkyl side chain and variations in the imidazole ring can lead to increased potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
